Fexofenadine-d6
CAS No.: 548783-71-7
Cat. No.: VC0196416
Molecular Formula: C32H39NO4
Molecular Weight: 507.7 g/mol
Purity: 99% HPLC
* For research use only. Not for human or veterinary use.

CAS No. | 548783-71-7 |
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Molecular Formula | C32H39NO4 |
Molecular Weight | 507.7 g/mol |
IUPAC Name | 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
Standard InChI | InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i1D3,2D3 |
Standard InChI Key | RWTNPBWLLIMQHL-WFGJKAKNSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] |
SMILES | CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Appearance | White Solid |
Melting Point | >213 °C |
Chemical Identity and Fundamental Properties
Fexofenadine-d6 is the hexa-deuterated form of fexofenadine, containing six deuterium atoms in its molecular structure. Chemically known as 3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid, it is primarily used as a stable isotope-labeled analytical standard .
Physical and Chemical Properties
Table 1 presents the key physical and chemical properties of Fexofenadine-d6:
Property | Value |
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Common Name | Fexofenadine-d6 |
CAS Number | 548783-71-7 |
Molecular Formula | C₃₂H₃₃D₆NO₄ |
Molecular Weight | 507.69 |
Density | 1.186 g/cm³ |
Boiling Point | 697.261°C at 760 mmHg |
Melting Point | 193-196°C |
Flash Point | 375.49°C |
Appearance | White to off-white solid powder |
LogP | 5.448 |
Index of Refraction | 1.597 |
Purity | >95% (HPLC) |
Structural Characteristics
Fexofenadine-d6 contains six deuterium atoms strategically positioned in its structure. The compound features two trideuteriomethyl groups (CD₃), with three deuterium atoms replacing hydrogen atoms in each of the two methyl groups of the parent compound .
The SMILES notation for Fexofenadine-d6 illustrates this arrangement:
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H]
Comparative Structure Analysis
Analytical Applications
Fexofenadine-d6 serves primarily as an internal standard in analytical chemistry, particularly in the quantitative determination of fexofenadine in biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
A validated LC-MS/MS method reported by Stanton et al. utilizes Fexofenadine-d6 for quantifying fexofenadine in human plasma. This method demonstrates several key features:
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Sample preparation: Plasma proteins are precipitated with acetonitrile containing Fexofenadine-d6 as the internal standard
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Chromatographic conditions: Separation on a Phenomenex Gemini C18 (50 × 2.0 mm, 5 micron) analytical column
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Mobile phase: 0.1% formic acid, 5 mM ammonium acetate in deionized water and methanol (35:65, v/v)
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Flow rate: 0.2 ml/min with a total run time of 2 minutes
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Detection: Positive ion electrospray ionization with high-resolution multiple reaction monitoring mode (H-SRM)
The method achieves impressive analytical performance with a linear standard curve ranging from 1 to 500 ng/ml. Both precision and accuracy (intra- and inter-run) were within acceptable limits of 4.3% and 8.0%, respectively .
Alternative Analytical Method with Atmospheric Pressure Chemical Ionization
Another approach utilizes atmospheric pressure chemical ionization (APCI) with Fexofenadine-d6 as the internal standard. Key characteristics include:
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Sample preparation: 96-well solid phase extraction using Waters Oasis HLB sorbent
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Chromatographic conditions: Restek Ultra IBD column (3.2 mm × 50 mm, 3 μm)
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Mobile phase: 90% acetonitrile and 10% 10 mM ammonium acetate buffer with 0.1% formic acid
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Detection: Multiple reaction monitoring of precursor to product ion pairs
Table 2: Comparison of Analytical Methods Using Fexofenadine-d6
Research Applications and Pharmacokinetic Studies
Fexofenadine-d6 plays a crucial role in pharmacokinetic studies of fexofenadine. The validated methods described above have been successfully applied to determine fexofenadine concentrations in human plasma samples obtained from subjects administered a single oral dose of fexofenadine .
Clinical Study Applications
In one reported application, the LC-MS/MS method using Fexofenadine-d6 as an internal standard was successfully employed to analyze human plasma samples collected 24 hours following the administration of a single 60 mg dose of fexofenadine . This demonstrates the practical utility of Fexofenadine-d6 in clinical pharmacokinetic research.
The method developed by Stanton et al. has also been applied successfully to determine fexofenadine concentrations in human plasma samples from subjects administered a single oral dose of fexofenadine, further validating the utility of Fexofenadine-d6 in clinical pharmacokinetic studies .
Comparative Analysis with Non-deuterated Fexofenadine
While Fexofenadine-d6 shares most physicochemical properties with non-deuterated fexofenadine, several key differences exist that make it valuable as an internal standard:
Molecular Weight and Mass Spectrometric Properties
The molecular weight of Fexofenadine-d6 (507.69) differs from that of fexofenadine (501.66) due to the six deuterium atoms, providing a 6 mass unit difference that is easily distinguished in mass spectrometry .
This mass difference results in distinct precursor and product ion transitions:
Chromatographic Behavior
Despite the structural differences, Fexofenadine-d6 exhibits chromatographic behavior nearly identical to non-deuterated fexofenadine, with identical retention times in properly developed LC methods. This property is essential for its function as an internal standard, as it compensates for matrix effects and other analytical variabilities .
Future Research Directions and Applications
Fexofenadine-d6 continues to be an important tool in pharmaceutical research and development, with potential for expanded applications in:
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Development of more sensitive and specific analytical methods for fexofenadine quantification in complex biological matrices
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Metabolic studies to better understand the biotransformation pathways of fexofenadine
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Investigation of drug-drug interactions involving fexofenadine
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Bioequivalence studies for generic fexofenadine formulations
As analytical technologies continue to advance, the applications of Fexofenadine-d6 as a stable isotope-labeled internal standard are likely to expand further.
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